Cas no 1508841-86-8 ((2-Bromoethyl)-ethylcarbamic acid tert-butyl ester)

(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
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- (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester
- tert-butyl N-(2-bromoethyl)-N-ethylcarbamate
- (2-Bromo-ethyl)-ethyl-carbamic acid tert-butyl ester
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- インチ: 1S/C9H18BrNO2/c1-5-11(7-6-10)8(12)13-9(2,3)4/h5-7H2,1-4H3
- InChIKey: AIPLAHZRPDQTLJ-UHFFFAOYSA-N
- SMILES: BrCCN(C(=O)OC(C)(C)C)CC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 5
- 複雑さ: 166
- トポロジー分子極性表面積: 29.5
(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B012290-250mg |
(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester |
1508841-86-8 | 250mg |
$ 545.00 | 2022-06-07 | ||
TRC | B012290-500mg |
(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester |
1508841-86-8 | 500mg |
$ 900.00 | 2022-06-07 | ||
Enamine | EN300-4327645-0.25g |
tert-butyl N-(2-bromoethyl)-N-ethylcarbamate |
1508841-86-8 | 95.0% | 0.25g |
$579.0 | 2025-03-15 | |
Enamine | EN300-4327645-2.5g |
tert-butyl N-(2-bromoethyl)-N-ethylcarbamate |
1508841-86-8 | 95.0% | 2.5g |
$1230.0 | 2025-03-15 | |
Enamine | EN300-4327645-0.1g |
tert-butyl N-(2-bromoethyl)-N-ethylcarbamate |
1508841-86-8 | 95.0% | 0.1g |
$553.0 | 2025-03-15 | |
Enamine | EN300-4327645-5.0g |
tert-butyl N-(2-bromoethyl)-N-ethylcarbamate |
1508841-86-8 | 95.0% | 5.0g |
$1821.0 | 2025-03-15 | |
Enamine | EN300-4327645-10.0g |
tert-butyl N-(2-bromoethyl)-N-ethylcarbamate |
1508841-86-8 | 95.0% | 10.0g |
$2701.0 | 2025-03-15 | |
Enamine | EN300-4327645-0.5g |
tert-butyl N-(2-bromoethyl)-N-ethylcarbamate |
1508841-86-8 | 95.0% | 0.5g |
$603.0 | 2025-03-15 | |
Enamine | EN300-4327645-1.0g |
tert-butyl N-(2-bromoethyl)-N-ethylcarbamate |
1508841-86-8 | 95.0% | 1.0g |
$628.0 | 2025-03-15 | |
Enamine | EN300-4327645-0.05g |
tert-butyl N-(2-bromoethyl)-N-ethylcarbamate |
1508841-86-8 | 95.0% | 0.05g |
$528.0 | 2025-03-15 |
(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
(2-Bromoethyl)-ethylcarbamic acid tert-butyl esterに関する追加情報
Compound CAS No. 1508841-86-8: (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester
The compound with CAS No. 1508841-86-8, commonly referred to as (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester, is a significant organic compound in the field of chemistry and material science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in the synthesis of advanced materials, pharmaceuticals, and specialty chemicals.
Structure and Synthesis: The molecular structure of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester consists of a bromoalkyl group attached to an ethylcarbamic acid moiety, which is further esterified with a tert-butyl group. This structure makes it a versatile intermediate in organic synthesis. Researchers have developed efficient synthetic routes for this compound, leveraging modern catalytic methods and green chemistry principles to minimize environmental impact.
Applications in Materials Science: Recent advancements have demonstrated the utility of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester in the development of high-performance polymers and coatings. Its ability to undergo controlled polymerization reactions has led to the creation of materials with enhanced mechanical properties and thermal stability. These materials are finding applications in aerospace, automotive industries, and electronic devices.
Pharmaceutical Applications: In the pharmaceutical sector, this compound has shown promise as an intermediate in drug discovery processes. Its unique reactivity allows for the synthesis of bioactive molecules with potential therapeutic benefits. Studies published in leading journals have explored its role in developing novel anti-inflammatory agents and targeted drug delivery systems.
Environmental Considerations: As industries increasingly prioritize sustainability, the environmental impact of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester has been a focal point of recent research. Scientists are investigating methods to optimize its production processes, reduce waste generation, and enhance its biodegradability. These efforts align with global initiatives aimed at promoting circular economy principles.
Future Directions: The continued exploration of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester is expected to unlock new opportunities across multiple disciplines. Ongoing research is focused on expanding its application in nanotechnology, where it could serve as a building block for nanomaterials with unprecedented properties. Additionally, its potential role in renewable energy technologies, such as advanced battery systems, is being actively investigated.
In conclusion, (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester stands out as a pivotal compound with diverse applications and ongoing research potential. Its contribution to modern chemistry underscores the importance of continuous innovation and interdisciplinary collaboration in advancing scientific knowledge.
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